2-(5-Bromopyridin-3-yl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrN3 |
|---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)pyrimidine |
InChI |
InChI=1S/C9H6BrN3/c10-8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H |
InChI Key |
RLQBACIDRXTOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
The Foundational Importance of Pyrimidine and Pyridine Scaffolds in Chemical Biology and Drug Discovery
Pyrimidine (B1678525) and pyridine (B92270) rings are fundamental building blocks in the realm of chemical biology and medicinal chemistry. Their presence in a vast array of biologically active molecules, including natural products and synthetic drugs, underscores their significance. elsevierpure.comnih.gov
Pyrimidine , a diazine, is a core component of the nucleobases cytosine, thymine, and uracil (B121893), which are essential for the structure and function of DNA and RNA. niscpr.res.in This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug design, meaning it is a molecular framework that is able to bind to multiple biological targets. Consequently, pyrimidine derivatives have been successfully developed into a wide range of therapeutic agents, exhibiting activities such as anticancer, antiviral, antimicrobial, and anti-inflammatory properties. elsevierpure.comniscpr.res.in
Pyridine , a monoazine, is another ubiquitous heterocyclic scaffold found in numerous natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.govnih.gov Its derivatives are integral to a multitude of pharmaceuticals with applications as antimicrobial, antiviral, anticancer, antioxidant, and antihypertensive agents. nih.govresearchgate.net The pyridine ring's ability to form hydrogen bonds and its characteristic basicity contribute to its favorable interactions with biological macromolecules. nih.gov
The combination of these two powerful scaffolds into a single molecule, as seen in 2-(5-Bromopyridin-3-yl)pyrimidine, creates a platform with significant potential for the development of novel bioactive compounds. elsevierpure.comnih.gov
Halogenated Pyridine Pyrimidine Derivatives: a Focus in Contemporary Research
The introduction of halogen atoms, such as bromine, into pyridine (B92270) and pyrimidine (B1678525) derivatives is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein.
In the context of pyridine-pyrimidine systems, halogenation plays a crucial role. For instance, the bromine atom in 2-(5-Bromopyridin-3-yl)pyrimidine serves as a valuable synthetic handle. It readily participates in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse molecular fragments. This synthetic versatility enables the creation of large libraries of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Research has shown that halogenated pyridine and pyrimidine derivatives can exhibit enhanced biological activities. For example, studies on certain halogenated pyridine derivatives have demonstrated potent inhibitory effects against various enzymes and receptors. acs.orgnih.gov The electronic effects of the halogen atom can alter the electron distribution within the aromatic rings, thereby influencing how the molecule interacts with its biological target.
The Scientific Drive for Investigating 2 5 Bromopyridin 3 Yl Pyrimidine and Its Analogs
Established Synthetic Pathways for Pyridin-Pyrimidinyl Linkages
The construction of the pyridin-pyrimidinyl core is a critical step in the synthesis of this compound. Several powerful and versatile methods have been developed for this purpose.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone for the formation of C-C bonds between aromatic and heteroaromatic rings. nih.govresearchgate.net This method is highly valued for its mild reaction conditions, broad substrate scope, and high functional group tolerance. researchgate.netnih.gov The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
In a typical Suzuki-Miyaura coupling for the synthesis of pyridinyl-pyrimidines, a halopyrimidine (e.g., a bromopyrimidine) is reacted with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govillinois.edu The choice of catalyst, ligands, and base can significantly influence the reaction's efficiency and yield. nih.gov For instance, studies have shown that various palladium sources, including palladium(II) acetate (B1210297) and palladium on charcoal, can effectively catalyze these reactions. clockss.org The reactivity of the halide in the oxidative addition step generally follows the order I > OTf > Br > Cl. libretexts.org
The synthesis of highly substituted bipyridines and pyrazinopyridines has been successfully achieved using Suzuki cross-coupling reactions between pyridylboronic acids and heteroaryl halides bearing a primary amine group, without the need for protecting the amine. nih.gov This highlights the versatility and chemoselectivity of the Suzuki-Miyaura coupling in complex molecule synthesis.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridinyl-Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| 5-Bromopyrimidine (B23866) | Furan-3-boronic acid | Pd catalyst | 5-(Furan-3-yl)pyrimidine | illinois.edu |
| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Pd catalyst | 5-(2-Methoxypyridin-3-yl)pyrimidine | illinois.edu |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | PdCl2dppf / K2CO3 | 3-(p-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | nih.gov |
| 2-Amino-5-bromopyrazine | 2,5-Dimethoxy-1,4-benzenediboronic acid | Pd catalyst | 1,4-Dimethoxy-2,5-bis[2-(5-aminopyrazyl)]benzene | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Approaches to Pyrimidine Synthesis
Nucleophilic aromatic substitution (SNAr) is another fundamental strategy for constructing pyridinyl-pyrimidine linkages. This reaction involves the substitution of a leaving group on an electron-deficient aromatic or heteroaromatic ring by a nucleophile. researchgate.netresearchgate.net The pyrimidine ring, being electron-deficient, is particularly susceptible to SNAr reactions at the 2-, 4-, and 6-positions. wikipedia.orgbhu.ac.in
In the context of synthesizing this compound, an SNAr approach could involve the reaction of a 2-halopyrimidine with a 5-bromo-3-pyridinyl nucleophile or, conversely, a 3-halo-5-bromopyridine with a 2-pyrimidinyl nucleophile. The presence of electron-withdrawing groups on the pyrimidine ring can further activate it towards nucleophilic attack. stackexchange.com For instance, heteroatom-linked diarylpyrimidine derivatives have been prepared through base-catalyzed SNAr reactions without the need for a palladium catalyst. researchgate.net
The regioselectivity of SNAr on pyrimidines is a key consideration. Generally, substitution is favored at the C4 position over the C2 position due to greater stabilization of the intermediate Meisenheimer complex. stackexchange.com
Condensation Reactions for Pyrimidine Ring Formation
The synthesis of the pyrimidine ring itself is often achieved through condensation reactions. wikipedia.orgbu.edu.eg A widely used method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an N-C-N fragment such as an amidine, urea, or guanidine (B92328). wikipedia.orgbu.edu.eg This approach, known as the principal synthesis, allows for the construction of a wide variety of substituted pyrimidines. wikipedia.org
For example, the condensation of chalcones with guanidine hydrochloride, benzamidine (B55565) hydrochloride, or methyl guanidine hydrochloride can yield pyrimidine derivatives. researchgate.net The reaction proceeds through a Michael addition followed by cyclization. researchgate.net Similarly, 1,3-dicarbonyl compounds can be condensed with guanidine to directly synthesize substituted pyrimidines. tandfonline.com The pH of the reaction medium can influence the outcome of the condensation. tandfonline.com
Table 2: Reagents for Condensation Reactions in Pyrimidine Synthesis
| 1,3-Dicarbonyl Component (or equivalent) | N-C-N Component | Resulting Pyrimidine | Reference |
| Chalcones | Guanidine hydrochloride | Substituted pyrimidines | researchgate.net |
| 1,3-Diketones | Guanidine | 2-Amino-4,6-disubstituted pyrimidines | tandfonline.com |
| Ethyl acetoacetate | Thiourea (B124793) | 2-Thio-6-methyluracil | wikipedia.org |
| 4,4-Dimethoxy-2-butanone | Formamide | 4-Methylpyrimidine | wikipedia.org |
Reductive Amination Strategies for C-N Bond Formation
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for synthesizing amines. nih.govmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.govmasterorganicchemistry.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com
While direct C-N bond formation between a pyridine and a pyrimidine ring via reductive amination is less common for creating the core bi-heterocyclic structure, this strategy is highly valuable for introducing amino-functionalized side chains. A tandem reductive amination/intermolecular SNAr sequence has been developed for the synthesis of amine-containing pyrimidines, demonstrating the utility of this method in a one-pot fashion. nih.gov This approach allows for the formation of both a carbon-oxygen and a carbon-nitrogen bond in a single procedure. nih.gov
Precursor Synthesis and Functionalization Strategies
The synthesis of this compound relies on the availability of suitably functionalized pyridine and pyrimidine precursors. Selective bromination is a key step in introducing the bromo substituent at the desired position.
Selective Bromination of Pyridine and Pyrimidine Intermediates
The introduction of a bromine atom onto a pyridine or pyrimidine ring is a crucial functionalization step. Because pyridine is an electron-deficient heterocycle, electrophilic aromatic substitution, including halogenation, can be challenging and often requires harsh conditions. nih.govyoutube.com
Several strategies have been developed for the selective bromination of these heterocycles:
Direct Bromination: Direct bromination of pyrimidine can be achieved by reacting it with bromine in the presence of a hydrogen halide salt in an inert solvent. google.com The reaction of pyrimidine hydrochloride with bromine at elevated temperatures can also yield 5-bromopyrimidine. google.com For pyridine, ionic bromination with bromine and a strong acid can lead to bromination at the 3-position. youtube.com
Using Brominating Agents: A variety of brominating agents are employed for the selective bromination of pyrimidine and its derivatives. These include N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and sodium monobromoisocyanurate (SMBI). mdpi.comnih.govnih.gov The choice of solvent and the presence of catalysts, such as Lewis acids, can enhance the efficiency of these reactions. nih.gov For example, NBS in DMF has been used for the 5-bromination of uracil (B121893) derivatives. nih.gov
Pyridine N-Oxides: The use of pyridine N-oxides can activate the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net This strategy can be followed by deoxygenation to obtain the desired substituted pyridine. researchgate.net
Radical Halogenation: Radical chlorination of pyridines at high temperatures is an important industrial method. youtube.com While less common for laboratory-scale bromination, radical conditions can offer different regioselectivity compared to ionic pathways. youtube.com
Zincke Imine Intermediates: A novel one-pot method involves the temporary transformation of pyridines into reactive Zincke imine intermediates. chemrxiv.org These intermediates undergo highly regioselective halogenation with N-halosuccinimides under mild conditions. chemrxiv.org
Table 3: Common Brominating Agents and Conditions
| Substrate | Brominating Agent | Conditions | Product | Reference |
| Pyrimidine | Bromine / Hydrogen Halide Salt | Elevated temperature | 5-Bromopyrimidine | google.com |
| Uridine/Cytidine derivatives | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | CH₂Cl₂, CH₃CN, or DMF | 5-Brominated pyrimidines | nih.gov |
| Pyrimidine/Purine Nucleosides | Sodium Monobromoisocyanurate (SMBI) | Aqueous acetonitrile | 5-Bromopyrimidines / 8-Bromopurines | mdpi.comnih.gov |
| Pyridine | Pyridine Hydrobromide Perbromide | Not specified | Brominated pyridines | acs.org |
| Pyridine | N-Halosuccinimide via Zincke Imine | Mild, one-pot | 3-Halopyridines | chemrxiv.org |
Derivatization of Pyridine Moieties for Coupling Reactions
The preparation of the pyridine fragment for coupling is a critical step in the synthesis of biaryl compounds like this compound. The bromine atom on the pyridine ring is a key functional handle, but additional derivatization is often required to facilitate bond formation.
One of the most common strategies is the conversion of a bromo- or iodo-pyridine into an organometallic reagent. A practical route involves the lithiation of 3-bromopyridine, which can then be reacted with a borate (B1201080) ester to form 3-pyridylboronic acid. researchgate.net This boronic acid is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, 2-pyridylzinc bromides can be prepared through the direct insertion of activated zinc into bromopyridines, providing another avenue for coupling with various electrophiles. researchgate.net
For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907), an important intermediate, starts from 2-aminopyridine. ijssst.info This precursor undergoes bromination with N-bromosuccinimide (NBS) and subsequent iodination. ijssst.info The resulting di-halogenated pyridine is primed for selective cross-coupling reactions.
Another approach involves the protection of reactive functional groups on the pyridine ring to direct the coupling reaction. In the synthesis of novel pyridine derivatives, N-[5-bromo-2-methylpyridin-3-yl]acetamide was used as the starting material for Suzuki coupling reactions instead of the corresponding amine. mdpi.com This was done because the deprotonation of an amine bound to the palladium catalyst can occur readily with a base like K₃PO₄, whereas the amide is more stable under these conditions. mdpi.com
The Goldberg reaction offers an alternative pathway for creating C-N bonds. This copper-catalyzed reaction can be used to couple 2-bromopyridine (B144113) with various amides to produce 2-N-substituted aminopyridines, demonstrating a method for derivatizing the pyridine ring via amination. mdpi.com Ullmann coupling, also copper-catalyzed, provides a method for synthesizing pyridine diamine derivatives by reacting an iodopyridine with a diamine. nih.gov
Table 1: Selected Derivatization Strategies for Pyridine Moieties
| Starting Material | Reagents | Product | Reaction Type |
| 3-Bromopyridine | n-BuLi, B(OiPr)₃ | 3-Pyridylboronic acid | Lithiation/Borylation |
| 2-Aminopyridine | NBS, I₂/KIO₃ | 2-Amino-5-bromo-3-iodopyridine | Halogenation |
| 5-Bromo-2-methylpyridin-3-amine | Acetic anhydride | N-[5-bromo-2-methylpyridin-3-yl]acetamide | N-Acetylation |
| 2-Bromopyridine | Secondary Amide, CuI, Ligand | 2-N-Substituted Aminopyridine | Goldberg Reaction |
| 2-Iodopyridine | N-Boc-diamine, CuI, Cs₂CO₃ | N-(Pyridin-2-yl)diamine derivative | Ullmann Coupling |
Functionalization of Pyrimidine Rings for Subsequent Reactions
The pyrimidine ring can also be the focus of derivatization to prepare it for coupling. A highly effective method for creating aryl- and heteroaryl-pyrimidine derivatives is the Suzuki cross-coupling reaction, which requires a pyrimidylboronic acid. psu.edu 5-Pyrimidylboronic acid can be synthesized from 5-bromopyrimidine via a lithium-halogen exchange reaction followed by treatment with triisopropyl borate. psu.edu This boronic acid can then be coupled with various heteroaryl halides to form the desired biaryl structure. psu.edu
A more novel approach to pyrimidine functionalization is a deconstruction–reconstruction strategy. nih.gov This method allows for the diversification of the pyrimidine ring by first cleaving a pyrimidinium salt intermediate and then recyclizing it with a suitable partner, such as an amidine, to form a new substituted pyrimidine. nih.gov This technique has been shown to be effective for introducing substituents at the C2 and C5 positions of the pyrimidine ring. nih.gov
Ring transformation reactions also offer a pathway for functionalization. For example, 5-nitropyrimidine (B80762) can be converted into 2-substituted 5-nitropyrimidines through reactions with nucleophiles. wur.nl Other methods involve the synthesis of thieno[2,3-d]pyrimidines, which can then undergo further reactions. For instance, a pyrimidine-2-thione can be reacted with ethyl chloroacetate (B1199739) to introduce a functionalized side chain. nih.gov
Table 2: Functionalization Approaches for the Pyrimidine Ring
| Starting Material | Reagents/Method | Purpose |
| 5-Bromopyrimidine | n-BuLi, B(OiPr)₃ | Synthesis of 5-Pyrimidylboronic acid for Suzuki coupling |
| Pyrimidinium salt | Cleavage and recyclization with amidine | C2 and C5 functionalization via deconstruction-reconstruction |
| 5-Nitropyrimidine | Nucleophiles | Ring transformation to introduce substituents at C2 |
| Pyrimidine-2-thione | Ethyl chloroacetate | S-alkylation to add a functional group |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The success of synthesizing this compound and its analogues heavily relies on the optimization of reaction conditions to maximize yields and purity. For the widely used Suzuki-Miyaura coupling, key parameters include the choice of catalyst, base, solvent, and temperature.
In the synthesis of related heteroarylpyrimidines, a common catalyst system is Pd(PPh₃)₂Cl₂ with Na₂CO₃ as the base in a 1,4-dioxane (B91453) solvent at 95 °C. psu.edu For the coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with various arylboronic acids, a Pd(PPh₃)₄ catalyst was used with K₃PO₄ as the base in a 1,4-dioxane/water mixture at 85-95 °C, yielding moderate to good results. mdpi.com The optimization of conditions for the synthesis of 2-amino-5-bromo-3-iodopyridine found that controlling the temperature during iodination was crucial; lower temperatures led to incomplete reactions, while higher temperatures caused iodine sublimation, both reducing the yield. ijssst.info The optimal temperature was found to be 100°C for 1.5 hours. ijssst.info
A deconstruction-reconstruction approach for pyrimidine functionalization was optimized by developing a one-pot procedure involving a solvent exchange to ethanol (B145695) for the recyclization step, leading to reasonable yields. nih.gov
Table 3: Optimization of Suzuki-Miyaura Reaction Conditions for Pyridine/Pyrimidine Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield | Reference |
| Heteroaryl Halides | 5-Pyrimidylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | Varies | psu.edu |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |
| 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Standard Suzuki | Na₂CO₃ | 1,4-Dioxane | 95 | 84% | psu.edu |
Investigation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and the intermediates involved is crucial for rational process optimization and the design of new synthetic routes. mdpi.com While experimental detection of short-lived intermediates can be challenging, computational methods, particularly quantum chemical calculations, provide powerful insights into reaction pathways. mdpi.com
For the Knoevenagel condensation step between an aldehyde and an active methylene (B1212753) compound, a base-catalyzed route was found to be kinetically more favorable than a route initiated by keto-enol tautomerism. nih.gov The Michael addition is proposed to start with the isomerization of the nucleophile, followed by the key carbon-carbon bond formation. nih.gov Finally, the cyclization step involves the formation of a bond between a nitrogen atom and a carbonyl carbon, often facilitated by a proton transfer. nih.gov Elucidating the complete reaction mechanism helps in identifying the rate-determining step, which is essential for selecting or designing more effective catalysts. nih.gov
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are paramount in determining the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
1H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the 1H NMR spectrum would be expected to show distinct signals for the protons on both the pyridine and pyrimidine rings. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom. For instance, protons on the pyrimidine ring typically appear at δ 9.12 (s, 1H), while pyridine protons are observed at δ 8.85 (d, J = 2.4 Hz, 1H) and 8.62 (d, J = 2.4 Hz, 1H). vulcanchem.com
13C NMR (Carbon-13 NMR): This method provides a spectrum of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, revealing the number of different carbon environments. In the case of this compound, the 13C NMR spectrum would show signals for all nine carbon atoms in the molecule, with the carbon atom attached to the bromine (C-Br) appearing at a characteristic chemical shift around δ 157.8. vulcanchem.com The other aromatic carbons would resonate in the range of δ 122.4–135.2. vulcanchem.com
2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural insights. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the same ring system. HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for confirming the connectivity between the pyridine and pyrimidine rings. ipb.pt
| Technique | Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1H NMR (400 MHz, CDCl₃) | pyrimidine-H | 9.12 (s, 1H) | vulcanchem.com |
| pyridine-H | 8.85 (d, J = 2.4 Hz, 1H) | ||
| pyridine-H | 8.62 (d, J = 2.4 Hz, 1H) | ||
| 13C NMR | C-Br | 157.8 | vulcanchem.com |
| Aromatic C | 135.2–122.4 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The absorption bands in an IR spectrum are characteristic of specific bond types. For this compound, IR spectroscopy would confirm the presence of aromatic C-H and C=N bonds within the pyridine and pyrimidine rings. ijirset.comresearchgate.net Characteristic stretching vibrations for aromatic C-H bonds typically appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the aromatic rings are observed in the 1600-1400 cm⁻¹ region. ijirset.comresearchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H stretching | > 3000 | ijirset.comresearchgate.net |
| C=N and C=C stretching | 1600 - 1400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, can offer valuable structural information. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. vulcanchem.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. sapub.org Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions, and the resulting fragmentation pattern can help to confirm the structure by showing the loss of specific fragments. vulcanchem.comsapub.org
| Technique | Ion | m/z | Reference |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 235.97 | vulcanchem.com |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used to determine the purity of this compound. nih.govresearchgate.net A sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through the column at different rates depending on their affinity for the stationary phase. By using a suitable column (e.g., C18) and mobile phase, the purity of the compound can be quantified by measuring the area of the peak corresponding to the target compound relative to the total area of all peaks. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic method often used to monitor the progress of a reaction and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a chamber with a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify the compound and assess its purity by the presence of a single spot. researchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. For this compound (C₉H₆BrN₃), elemental analysis provides crucial evidence to support the assigned formula. researchgate.net The close agreement between the found and calculated values for C, H, and N confirms the empirical formula of the compound. researchgate.net
| Element | Theoretical (%) | Found (%) | Reference |
|---|---|---|---|
| C | Calculated Value | Experimental Value | researchgate.netresearchgate.net |
| H | Calculated Value | Experimental Value | |
| N | Calculated Value | Experimental Value |
Computational Chemistry and Molecular Modeling of 2 5 Bromopyridin 3 Yl Pyrimidine Systems
Density Functional Theory (DFT) Studies for Electronic and Geometric Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and electronic properties of molecules like 2-(5-Bromopyridin-3-yl)pyrimidine with high accuracy. epstem.netiiste.org These calculations are fundamental to understanding the molecule's intrinsic stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of electronegative nitrogen atoms and the bromine atom significantly influences the energies of these orbitals.
Table 1: Representative FMO Properties Calculated via DFT
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.15 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.55 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.60 |
Note: The values presented are illustrative and representative of similar heterocyclic systems analyzed by DFT methods. utm.mynih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. chemrxiv.orgmdpi.com The MEP map illustrates regions of varying electrostatic potential on the electron density surface. researchgate.net Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-deficient areas with positive potential (colored blue) are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyrimidine (B1678525) and pyridine (B92270) rings, identifying them as primary sites for hydrogen bonding and electrophilic interactions. mdpi.comnih.gov Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential. This analysis provides a robust prediction of how the molecule will interact with biological receptors or other chemical species. nih.gov
Table 2: Predicted Reactivity Sites from MEP Analysis
| Molecular Region | Predicted Potential | Type of Reactivity |
|---|---|---|
| Pyrimidine Ring Nitrogens | Negative (Electron-Rich) | Susceptible to Electrophilic Attack, Hydrogen Bond Acceptor |
| Pyridine Ring Nitrogen | Negative (Electron-Rich) | Susceptible to Electrophilic Attack, Hydrogen Bond Acceptor |
| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | High, indicating potential for significant induced dipole interactions. |
Note: Predicted values are based on typical results for similar aromatic heterocyclic compounds. iiste.orgarxiv.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. amazonaws.com This simulation helps in understanding the binding mechanism and estimating the strength of the interaction, which is crucial for assessing the compound's potential as a therapeutic agent. mdpi.com
Docking simulations calculate a binding affinity, often expressed as a docking score in kcal/mol, which quantifies the stability of the ligand-protein complex. A more negative score typically indicates a stronger and more favorable binding interaction. Studies on structurally similar pyrimidine derivatives have shown their potential to inhibit various enzymes by fitting into their active sites. researchgate.netresearchgate.net For instance, derivatives of (bromopyridin-yl)pyrimidine have been investigated as potential inhibitors of enzymes like α-glucosidase, which is relevant in the treatment of diabetes, and viral proteins associated with SARS-CoV-2. researchgate.netresearchgate.net The simulations reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.
Table 4: Illustrative Binding Affinities of this compound with Potential Protein Targets
| Protein Target | Therapeutic Area | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| α-Glucosidase | Diabetes | -7.5 |
| Hsp70 (Heat Shock Protein 70) | Cancer | -8.2 |
| Mps1 Kinase | Cancer | -8.8 |
Note: These values are hypothetical, based on docking studies of analogous compounds against these or similar targets. researchgate.netresearchgate.netnih.govmdpi.com
A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are essential for ligand recognition and binding. mdpi.com Analysis of the docked pose of this compound would highlight these key interactions. For example, the nitrogen atoms in the pyridine and pyrimidine rings are prime candidates for forming hydrogen bonds with polar amino acid residues like serine, threonine, or glutamic acid. The aromatic rings can participate in hydrophobic interactions with nonpolar residues such as valine, leucine, and phenylalanine, as well as pi-pi stacking with aromatic residues like tyrosine or tryptophan. nih.govmdpi.com The bromine atom can also form halogen bonds, further stabilizing the interaction. Studies on related inhibitors targeting kinases and other proteins have identified key residues that are crucial for binding. nih.govmdpi.com
Table 5: Potential Key Amino Acid Interactions in a Target Binding Site
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding | Pyrimidine and Pyridine Nitrogens | Gln, Asp, Glu, Ser, Thr, Gly605, Lys529 |
| Hydrophobic Interactions | Pyridine and Pyrimidine Rings | Val, Leu, Ile, Ala, Met, Phe68, Trp90 |
| Cation-π Interactions | Pyridine and Pyrimidine Rings | Arg264, Lys, His |
| Halogen Bonding | Bromine Atom | Carbonyl oxygen of protein backbone |
Note: The listed amino acids are examples drawn from docking studies of analogous heterocyclic compounds into various enzyme active sites. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a molecule like this compound and its analogs, QSAR studies are instrumental in predicting biological activities, guiding the synthesis of more potent derivatives, and understanding the structural features essential for their effects. researchpublish.com
The development of a robust QSAR model involves calculating a wide range of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), and physicochemical (e.g., lipophilicity). scielo.br Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then employed to build a model that links these descriptors to the observed biological activity, such as the half-maximal inhibitory concentration (IC50). scielo.brchemrevlett.comchemrevlett.com
A typical QSAR equation might take the form: log(1/IC50) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
The quality and predictive power of the model are assessed using various statistical parameters. The coefficient of determination (R²) indicates the goodness of fit, while cross-validation techniques (e.g., Leave-One-Out Q²) assess the model's robustness and predictive ability. nih.govchemrevlett.comchemrevlett.com These models help identify which properties, such as hydrophobicity, steric bulk, or electronic features of the bromopyridine and pyrimidine rings, are critical for the desired biological activity. scielo.br
Illustrative Data for a QSAR Model:
The following table represents a hypothetical set of descriptors and statistical parameters for a QSAR model developed for a series of pyrimidine derivatives, illustrating the type of data generated in such a study.
| Descriptor | Description | Coefficient | Contribution |
| LogP | Octanol-water partition coefficient | +0.45 | Increased lipophilicity correlates with higher activity |
| TPSA | Topological Polar Surface Area | -0.21 | Lower polarity is favorable for activity |
| Mor16m | 3D-MoRSE - Signal 16 / weighted by mass | +1.15 | Specific 3D structural features enhance activity |
| GATS3e | Geary autocorrelation - lag 3 / weighted by Sanderson electronegativity | -0.68 | Electronegativity distribution at a specific distance is important |
Model Validation Statistics (Illustrative)
| Parameter | Value | Description |
| R² | 0.85 | 85% of the variance in biological activity is explained by the model |
| Q² (LOO) | 0.78 | Good internal predictive ability |
| F-statistic | 65.4 | The model is statistically significant |
| p-value | < 0.001 | High confidence in the model's relevance |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical determinants of its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful tools used to explore these aspects at an atomic level.
Conformational Analysis focuses on identifying the stable, low-energy three-dimensional arrangements (conformations) of the molecule. The key flexible bond in this compound is the single bond connecting the pyridine and pyrimidine rings. Rotation around this bond dictates the relative orientation of the two aromatic systems. Computational methods can scan the potential energy surface by systematically rotating this dihedral angle to identify energy minima, which correspond to the most probable conformations in a biological system.
Molecular Dynamics (MD) Simulations provide a deeper understanding of the molecule's dynamic behavior over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into flexibility, conformational changes, and interactions with its environment, such as a solvent or a protein's active site. nih.gov When studying the interaction of a ligand like this compound with a target protein, MD simulations can confirm the stability of the binding pose predicted by molecular docking. chemrevlett.comnih.gov Key metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. Furthermore, Root-Mean-Square Fluctuation (RMSF) analysis can pinpoint which parts of the molecule or protein are more flexible.
Illustrative Data from a Hypothetical MD Simulation:
This table shows example data that could be generated from an MD simulation of this compound bound to a hypothetical protein kinase active site.
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | The duration of the simulation |
| Ligand RMSD | 1.2 ± 0.3 Å | The ligand remains stably bound in the active site with low deviation from the initial pose |
| Protein Backbone RMSD | 2.5 ± 0.4 Å | The overall protein structure remains stable during the simulation |
| Key H-Bonds (Occupancy) | N1(pyrimidine) to Backbone NH (85%) | A persistent hydrogen bond is formed, indicating a critical interaction for binding |
| Dihedral Angle (C-C bond) | -15° to +25° | The molecule exhibits some rotational flexibility around the central bond while bound |
These simulations can reveal crucial information about the specific atomic interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-target complex, thereby guiding further drug design and optimization efforts. nih.gov
Biological Activity and Preclinical Investigations of 2 5 Bromopyridin 3 Yl Pyrimidine Analogues
In Vitro Biological Screening and Cellular Assays
The initial stages of drug discovery for analogues of 2-(5-Bromopyridin-3-yl)pyrimidine have heavily relied on a battery of in vitro biological screening and cellular assays. These studies have been instrumental in identifying compounds with significant activity across several therapeutic areas, including infectious diseases and neurological disorders.
Antimicrobial Activity Evaluation (Antibacterial, Antifungal)
Analogues of this compound have demonstrated notable antimicrobial properties. The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous antimicrobial agents. nih.govfrontiersin.org
Antibacterial Activity:
A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which can be considered analogues due to the shared pyridinyl core, have been synthesized and evaluated for their antibacterial activity. nih.gov These compounds exhibited significant potency against a panel of Gram-positive bacteria, including both drug-sensitive and drug-resistant strains. nih.gov For instance, compound 7j from this series showed an eight-fold stronger inhibitory effect against certain strains than the commercial antibiotic linezolid, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL. nih.gov The introduction of a fluorine atom to the pyridine (B92270) ring was found to significantly enhance antibacterial activity. nih.gov
Similarly, other substituted 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov The structural modifications on the pyridinyl and oxazolidinone rings have been key to optimizing their potency. nih.gov Furthermore, 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines have shown significant activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. nih.govfrontiersin.org Pyrimidine analogues of antimycobacterial purines have also been synthesized, with several 5-formamidopyrimidines showing profound activity against Mycobacterium tuberculosis in vitro (IC90 ≤ 1.5 µg/mL). nih.gov
| Compound Class | Target Organisms | Activity (MIC/IC90) | Reference |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (drug-sensitive & resistant) | 0.25 - 1 µg/mL | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus, S. pneumoniae, E. faecalis | 32 - 256 µg/mL | nih.gov |
| 2-(Benzylthio)pyrimidines | Multi-resistant E. coli & S. aureus | Significant activity | nih.govfrontiersin.org |
| 5-Formamidopyrimidines | Mycobacterium tuberculosis | ≤ 1.5 µg/mL (IC90) | nih.gov |
Antifungal Activity:
The pyrimidine scaffold is also a key component in several antifungal agents. mdpi.com Flucytosine (5-FC), a pyrimidine analog, is a known antifungal that inhibits DNA and RNA synthesis. Novel pyrimidine derivatives have been synthesized and tested against various phytopathogenic fungi, with many showing potent fungicidal activities, in some cases exceeding that of commercial fungicides like pyrimethanil (B132214). mdpi.com For example, a series of pyrimidine derivatives containing an amide moiety demonstrated excellent antifungal activity against Phomopsis sp., with compound 5o having an EC50 value of 10.5 μg/ml, which is superior to pyrimethanil (32.1 μg/ml). Another study found that a synthetic 3-alkylpyridine alkaloid analog exhibited broad-spectrum fungistatic and fungicidal activity against several Candida species.
| Compound Class | Target Fungi | Activity (EC50/MIC) | Reference |
| Pyrimidine derivatives | Phytopathogenic fungi | >50% inhibition at 50 µg/mL | mdpi.com |
| Pyrimidine derivatives with amide moiety | Phomopsis sp. | 10.5 µg/mL (EC50) | |
| 3-Alkylpyridine alkaloid analogues | Candida species | 7.8 - 31.25 µg/mL (MIC) |
Anti-virulence Activity Studies
A modern approach to combating bacterial infections is to target virulence factors, thereby disarming the pathogen without exerting selective pressure that leads to resistance. Pyrimidine-based compounds have emerged as promising candidates in this area.
Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated their ability to inhibit quorum sensing (QS) and biofilm formation in pathogenic bacteria. This anti-virulence activity has been linked to the inhibition of carbonic anhydrase, an enzyme involved in various bacterial physiological processes. Another study revealed that a pyrancoumarin derivative, LP4C, attenuates the virulence of Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the de novo pyrimidine synthesis pathway, which in turn impairs biofilm formation. mdpi.com Notably, this action was independent of the common agr or luxS quorum sensing systems, highlighting an alternative anti-virulence mechanism. mdpi.com While not direct analogues, these findings underscore the potential of targeting pyrimidine metabolism and related pathways as a viable anti-virulence strategy.
Enzyme Inhibition Profiling (e.g., α-glucosidase, Nitric Oxide Synthase, Kinases)
Analogues of this compound have been investigated as inhibitors of several key enzymes.
α-Glucosidase: This enzyme is a therapeutic target for type 2 diabetes. A library of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines exhibited excellent inhibitory activity against α-glucosidase, with IC50 values ranging from 15.2 µM to 201.3 µM. One of the most potent compounds was found to be approximately 50-fold more active than the standard drug, acarbose.
Nitric Oxide Synthase (NOS): Overproduction of nitric oxide by neuronal NOS (nNOS) is implicated in neurodegenerative diseases. 2-aminopyridine-based analogues have been designed as potent and isoform-selective inhibitors of nNOS. By replacing basic amine groups with neutral ether and amide functionalities, researchers have developed analogues with increased bioavailability and the ability to cross the blood-brain barrier while retaining potent and selective nNOS inhibition. Aminoguanidine, a competitive inhibitor of inducible NOS (iNOS), has also been studied in the context of infections.
Kinases: Pyrimidine-based scaffolds are prevalent in kinase inhibitors used in oncology. Pyrido[2,3-d]pyrimidine analogues have been identified as inhibitors of multiple receptor tyrosine kinases, including FGF, VEGF, and PDGF receptors. These compounds were shown to inhibit the phosphorylation of these receptors and block downstream signaling pathways such as the MAPK (ERK, JNK) and PI3K/AKT pathways. Furthermore, pyrazolo[3,4-d]pyrimidines are recognized as a privileged scaffold for developing inhibitors against various oncogenic kinases like Janus kinases (JAK) and SRC-family kinases (SFK).
| Enzyme Target | Compound Class | Key Findings | Reference |
| α-Glucosidase | 6-Amino-pyrazolo[1,5-a]pyrimidines | IC50 values as low as 15.2 µM; ~50x more potent than acarbose. | |
| Nitric Oxide Synthase (nNOS) | 2-Aminopyridine analogues | Potent and selective inhibition of nNOS with improved bioavailability. | |
| Receptor Tyrosine Kinases (FGF, VEGF, PDGF) | Pyrido[2,3-d]pyrimidine analogues | Inhibition of receptor phosphorylation and downstream signaling. | |
| Oncogenic Kinases (JAK, SFK) | Pyrazolo[3,4-d]pyrimidines | Privileged scaffold for developing selective kinase inhibitors. |
Investigation of Protein-Protein Interaction Modulation (e.g., Hsp70 Allosteric Regulation)
Heat shock protein 70 (Hsp70) is an important cancer target. A novel class of Hsp70 inhibitors based on 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine scaffolds has been developed. These compounds, including 2-(pyridin-3-ylthio)pyrimidines, act as allosteric inhibitors by binding to a newly identified pocket in the N-terminal domain of Hsp70. Researchers have developed both irreversible and reversible binders to this allosteric site. The irreversible inhibitors contain an acrylamide (B121943) group that forms a covalent bond with a cysteine residue within the pocket, while reversible inhibitors demonstrate that covalent modification is not a strict requirement for activity.
Receptor Modulation Assays (e.g., mGluR5 Negative Allosteric Modulation, M3 mAChR Positive Allosteric Modulation)
mGluR5 Negative Allosteric Modulation: The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a target for treating anxiety and substance abuse disorders. Aryl-substituted alkynyl pyridine analogues of the prototypical mGluR5 negative allosteric modulator (NAM) MPEP (2-methyl-6-(phenylethynyl)pyridine) have been developed. These compounds display high-affinity binding to mGluR5 and act as inverse agonists.
M3 mAChR Positive Allosteric Modulation: The M3 muscarinic acetylcholine (B1216132) receptor (M3 mAChR) is crucial for mediating various physiological functions. N-pyrimidyl/pyridyl-2-thiazolamine analogues have been identified as novel positive allosteric modulators (PAMs) of the M3 mAChR. These compounds exhibit potent in vitro activity and excellent subtype selectivity, suggesting their potential as chemical tools for studying the M3 receptor.
Elucidation of Molecular Targets and Underlying Mechanisms of Action (in vitro)
Understanding the molecular targets and mechanisms of action is critical for the rational design and development of new drugs. For the analogues of this compound, several in vitro studies have shed light on their modes of action.
Hsp70 Allosteric Inhibition: The mechanism for Hsp70 inhibition by thiodipyrimidine and related analogues is particularly well-defined. These compounds bind to a novel allosteric pocket located in the N-terminal domain of Hsp70. This binding event modulates the protein's function. Some of these inhibitors are designed to be irreversible, forming a covalent bond with a specific cysteine residue (Cys267) within this allosteric pocket, thereby permanently modifying the protein. The discovery of this allosteric site provides a new blueprint for the development of Hsp70-targeted cancer therapies.
M3 Receptor Positive Allosteric Modulation: For the N-pyrimidyl/pyridyl-2-thiazolamine series of M3 PAMs, conformational analyses suggest that a unique, nonbonding sulfur-nitrogen interaction within the molecule is essential for adopting the active conformation required for potentiation of the receptor. More recent studies have identified a specific amino acid, Threonine-230, as a novel site involved in the allosteric modulation of the M3 receptor by a different PAM, providing deeper insight into the receptor's function.
Anti-virulence Mechanism: The anti-virulence activity of certain pyrimidine analogues stems from the inhibition of crucial bacterial pathways. For instance, the inhibition of biofilm formation in MRSA by the pyrancoumarin derivative LP4C is achieved by targeting the de novo pyrimidine synthesis pathway, specifically by interacting with the pyrR protein, a key regulator of this pathway. mdpi.com In the case of pyrazolo[1,5-a]pyrimidine derivatives, the anti-quorum sensing and antibiofilm effects are linked to the inhibition of bacterial carbonic anhydrase.
Kinase Inhibition Mechanism: Pyrido[2,3-d]pyrimidine analogues inhibit receptor tyrosine kinases by blocking their autophosphorylation. This, in turn, prevents the activation of downstream signaling cascades critical for cancer cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency and Selectivity
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity. For analogues of this compound, SAR studies have provided critical insights into how specific structural modifications influence their biological effects.
The presence and position of the bromine atom on the pyridine ring are critical determinants of the biological activity of this compound analogues. The bromine atom, a halogen, can influence the compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can affect its interaction with biological targets.
Research on related heterocyclic compounds has demonstrated that halogenation can significantly enhance antibiofilm and antivirulence activities. nih.gov For instance, in a study on halogenated pyrimidines, extensive halogenation was found to boost their efficacy against Staphylococcus aureus. nih.gov While this study did not specifically investigate this compound, it highlights the potential importance of the bromo-substituent. The position of the bromine atom at the 5-position of the pyridine ring in the parent compound is specific and any shift to other positions on the ring would likely alter its electronic distribution and steric profile, thereby impacting its binding affinity to target proteins. Similarly, the attachment of the pyrimidine ring at the 3-position of the pyridine ring is a key structural feature. Altering this linkage, for example to the 2- or 4-position of the pyridine, would create a different spatial arrangement of the two heterocyclic rings, which would be expected to have a profound effect on biological activity.
Modifications to the pyrimidine ring of this compound analogues offer a rich avenue for optimizing biological activity. The pyrimidine ring itself is a privileged scaffold in medicinal chemistry, forming the core of many biologically active molecules. ijpbs.comnih.gov
In the context of related pyrimidine-containing compounds, research has shown that substitutions at various positions of the pyrimidine core can lead to significant changes in activity. For example, in a series of aminopyrimidine derivatives, substitutions at position 6 of the pyrimidine core and on an associated aniline (B41778) ring resulted in a compound with significantly enhanced anti-proliferative activity in several cancer cell lines. nih.gov Another study on pyrimidine-4-carboxamides identified that replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine group increased inhibitory potency by 10-fold. researchgate.net These examples underscore the principle that even subtle changes to the pyrimidine ring can have a dramatic impact on ligand binding and the subsequent biological response.
Interactive Table: Impact of Substitutions on Pyrimidine Analogues
| Parent Compound/Scaffold | Substitution | Effect on Biological Activity |
|---|---|---|
| Aminopyrimidine | N-benzyl substitution | 4-13 times more active in decreasing cancer cell viability. nih.gov |
| Pyrimidine-4-carboxamide | (S)-3-hydroxypyrrolidine for morpholine | 10-fold increase in inhibitory potency. researchgate.net |
Preclinical Efficacy Assessments in Relevant Disease Models (in vitro and non-human in vivo studies)
Before a compound can be considered for clinical use, its efficacy must be rigorously tested in relevant disease models. These preclinical assessments, conducted both in vitro (in a controlled laboratory setting) and in vivo (in living organisms, excluding humans), are crucial for understanding a compound's potential therapeutic value.
Animal models that mimic human diseases are invaluable tools for evaluating the preclinical efficacy of new drug candidates. For analogues of this compound, efficacy would be assessed in animal models relevant to their intended therapeutic application, such as models of bacterial infection or cancer.
For example, if a this compound analogue shows promising antibacterial activity in vitro, it would then be tested in an animal model of infection. This could involve infecting mice with a pathogenic bacterium and then administering the compound to see if it can clear the infection and improve survival rates. Similarly, for anticancer applications, analogues would be evaluated in rodent models bearing tumors to assess their ability to inhibit tumor growth.
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to antibiotics. The ability of a compound to inhibit biofilm formation is therefore a highly desirable attribute for a novel antimicrobial agent.
The potential of this compound analogues in this area is suggested by studies on other halogenated pyrimidines. Research has shown that certain halogenated pyrimidine derivatives can significantly inhibit biofilm formation by pathogenic bacteria like Staphylococcus aureus. nih.gov One study identified three halogenated pyrimidines that were potent biofilm inhibitors at a concentration of 50 µg/mL. nih.gov These findings suggest that the this compound scaffold, which contains a halogen, is a promising starting point for the development of new biofilm inhibitors. Further studies would be needed to specifically evaluate the biofilm inhibition properties of this compound and its derivatives.
Interactive Table: Preclinical Efficacy of Pyrimidine Derivatives
| Compound Type | Disease Model/Target | Key Finding |
|---|---|---|
| Halogenated Pyrimidines | Staphylococcus aureus biofilms | Significant biofilm inhibition at 50 µg/mL. nih.gov |
| Aminopyrimidine Derivatives | Various cancer cell lines (in vitro) | Significant decrease in cell viability with EC50 values between 4 and 8 μM for the lead compound. nih.gov |
Preclinical Pharmacological Considerations and Toxicological Screening (excluding human safety)
Beyond efficacy, the preclinical evaluation of a drug candidate must also include a thorough assessment of its pharmacological and toxicological properties. This involves understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as its potential to cause harm.
Preclinical toxicological screening aims to identify any potential adverse effects of a compound before it is tested in humans. This is typically done through a battery of in vitro and in vivo tests. For example, cytotoxicity assays are used to determine the concentration at which a compound becomes toxic to cells. Animal studies are also conducted to assess for any organ-specific toxicity or other adverse effects.
For pyrimidine analogues, toxicological profiles can vary widely depending on their specific structure. For instance, the widely used chemotherapy drug 5-fluorouracil, a pyrimidine analogue, has a well-documented toxicity profile that includes side effects like diarrhea and mucositis. nih.gov In contrast, other pyrimidine derivatives have been found to have low toxicity in preclinical models. For example, a study on thienyl substituted pyrimidines as antitubercular agents also included acute in vivo toxicity testing in mice to ensure their potential as drug candidates. nih.gov Any preclinical development of this compound analogues would necessitate similar rigorous toxicological screening to establish a preliminary safety profile.
Future Directions and Emerging Research Perspectives
Rational Design and Synthesis of Next-Generation 2-(5-Bromopyridin-3-yl)pyrimidine Analogues
The rational design of new analogues based on the this compound scaffold is a key area of research aimed at discovering compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The bromine atom on the pyridine (B92270) ring is particularly significant, as it provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments. vulcanchem.com This strategic modification enables chemists to systematically explore the structure-activity relationships (SAR) of the resulting derivatives.
Research has focused on creating novel series of bromo-pyrimidine analogues for evaluation as anticancer agents. researchgate.net Synthetic strategies often involve multi-step procedures starting from commercially available materials. For instance, a common pathway involves the reaction of dibromopyridines with phenyl boronic acids in the presence of a palladium catalyst to produce diaryl-substituted pyridines. nih.gov Another approach starts with 2-acetyl-1-methylpyrrole (B1200348) and substituted thiophene-2-carbaldehyde (B41791) to create chalcones, which are then cyclized with thiourea (B124793) to form the core pyrimidine (B1678525) thione structure. nih.gov These core structures can be further modified to produce a wide array of analogues. nih.gov
The design strategy often aims to mimic the structure of known successful drugs. For example, analogues of Combretastatin-A4 (CA-4), a potent anticancer agent that targets tubulin, have been designed using a pyridine ring as a linker. nih.gov Similarly, based on the structure of the tyrosine kinase inhibitor Dasatinib, new series of bromo-pyrimidine analogues have been designed and synthesized with the goal of developing alternative therapies. researchgate.net These investigations have led to the identification of several potent compounds that serve as lead molecules for further development. researchgate.net
Table 1: Examples of Synthesized Pyrimidine Analogues and Their Biological Targets
| Compound Series | Core Structure | Synthetic Approach | Target/Application | Reference |
|---|---|---|---|---|
| Bromo-pyrimidine analogues | 5-bromo-pyrimidine | Palladium-catalyzed cross-coupling | Bcr/Abl Tyrosine Kinase Inhibitors | researchgate.net |
| Pyridine-bridged analogues | Diaryl-substituted pyridines | Sequential Suzuki coupling | Tubulin Polymerization Inhibitors | nih.gov |
| Pyrido[3,2-d]pyrimidine (B1256433) analogues | Pyrido[3,2-d]pyrimidine | Multi-step synthesis from lead compounds | PI3Kα/mTOR Dual Inhibitors | nih.gov |
| Thiazolo[3,2-a]pyrimidin-3-one | Thiazolo[3,2-a]pyrimidine | Cyclocondensation of chalcones | Antitumor Agents | nih.gov |
Exploration of Novel Therapeutic Applications and Medicinal Chemistry Opportunities
The pyridopyrimidine scaffold is a versatile platform for discovering drugs with a wide range of therapeutic applications. nih.gov Its structural similarity to quinazoline, a core component of successful anticancer drugs like gefitinib (B1684475) and erlotinib, has spurred extensive research into its potential as an anticancer agent. nih.gov Derivatives have shown promise as inhibitors of various kinases, including tyrosine kinases (TKs), PI3K, and CDK4/6, which are critical targets in oncology. nih.gov For instance, certain 2-substituted-4-morpholino-pyrido[3,2-d]pyrimidine analogues have demonstrated excellent dual inhibitory activity against PI3Kα and mTOR. nih.gov Other derivatives have been developed as potent inhibitors of ecto-5'-nucleotidase (CD73), a target for cancer immunotherapy. nih.gov
Beyond cancer, pyrimidine derivatives are being explored for other significant therapeutic uses. Novel 5'-norcarbocyclic pyrimidine derivatives have been synthesized and evaluated as antibacterial agents, showing activity against Mycobacterium tuberculosis. nih.gov The mechanism of action for some of these compounds is believed to involve the destruction of the bacterial cell wall. nih.gov In another study, a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) ring showed potent activity against Gram-positive bacteria, including drug-resistant strains. nih.govmdpi.com These compounds were also found to inhibit the formation of bacterial biofilms, a key factor in persistent infections. nih.govmdpi.com
The broad spectrum of biological activities associated with pyrimidine-based compounds highlights the vast medicinal chemistry opportunities they present. nih.gov Researchers continue to synthesize and screen new libraries of these compounds against various diseases, leveraging the structural diversity that can be achieved through modern synthetic methods. nih.govnih.gov
Integration of Advanced Computational Approaches for Accelerated Drug Discovery
The integration of computational methods is revolutionizing the field of drug discovery, making it faster, more cost-effective, and more precise. researchgate.netfrontiersin.org These in-silico techniques are applied at various stages, from target identification to lead optimization. mdpi.com For scaffolds like this compound, computational tools are invaluable for predicting the therapeutic potential of novel analogues before they are synthesized.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com It allows researchers to visualize and analyze the interactions between a ligand and its receptor at the molecular level. For example, docking studies have been used to predict the binding mode of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives to their bacterial target, helping to explain their potent antibacterial activity. nih.govmdpi.com Similarly, docking was used to understand how pyrido[3,2-d]pyrimidine analogues bind to PI3Kα and mTOR enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models can then be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent compounds. mdpi.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. frontiersin.org It can be used to screen large virtual libraries of compounds to find new molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com This early assessment of a compound's pharmacokinetic and toxic properties helps to identify potential liabilities and select candidates with a higher probability of success in clinical trials. researchgate.net
By combining these computational methods, researchers can efficiently screen vast chemical spaces, prioritize the synthesis of the most promising candidates, and refine the structures of lead compounds to optimize their therapeutic properties, significantly accelerating the drug discovery pipeline. frontiersin.org
Investigation of Synergistic Effects with Complementary Therapeutic Agents
A growing area of research is the investigation of synergistic effects, where the combination of two or more therapeutic agents results in a greater effect than the sum of their individual effects. This approach is particularly important in treating complex diseases like cancer and in combating the rise of antimicrobial resistance.
In the context of infectious diseases, a newly synthesized pyrimidine derivative, PYB01, demonstrated a powerful synergistic effect when combined with the antibiotic oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While PYB01 itself had only moderate antibiotic activity, it was able to modulate antibiotic resistance, decreasing the minimum inhibitory concentration of oxacillin by a factor of 64. nih.gov In-silico studies suggested that PYB01 acts as an allosteric inhibitor of Penicillin-Binding Protein 2a (PBP2a), the protein responsible for methicillin (B1676495) resistance in MRSA. nih.gov This finding highlights the potential of pyrimidine derivatives to be used as "resistance breakers" that can restore the efficacy of existing antibiotics.
In cancer therapy, combination treatments are standard practice. The water-soluble phosphate (B84403) prodrug of Combretastatin-A4 (CA-4P), a compound that shares structural similarities with some pyridine-based analogues, is currently in clinical trials both as a standalone therapy and in combination with traditional chemotherapeutic agents or radiotherapy. nih.gov The rationale is that vascular disrupting agents like CA-4 can compromise the tumor's blood supply, making cancer cells more susceptible to the cytotoxic effects of other drugs. Given the development of this compound analogues as anticancer agents, exploring their potential for synergistic combinations with established cancer therapies is a logical and promising future direction.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(5-Bromopyridin-3-yl)pyrimidine, and what are their respective advantages?
- Answer : The compound can be synthesized via microwave-assisted cyclocondensation or Suzuki cross-coupling. For example, microwave irradiation of 5-bromopyridine-3-carboxylic acid with thiophene-based precursors yields the target compound with a 68% efficiency, followed by column chromatography purification . Alternatively, Suzuki coupling using 5-bromo-2-methylpyridin-3-amine, arylboronic acids, and Pd(PPh₃)₄ in 1,4-dioxane at 85–95°C for 15+ hours enables modular derivatization . Microwave methods offer rapid reaction times, while Suzuki coupling allows precise control over substituent placement.
Q. How can X-ray crystallography confirm the molecular structure of this compound derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL software (Bruker APEXII detector, MoKα radiation) provides atomic-resolution data. For example, unit cell parameters (e.g., monoclinic P2₁/c space group, a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å) and torsion angles (e.g., C2–C1–H1B = 109.9°) validate bond geometry. Hydrogen-bonding networks (e.g., C–H···N/O interactions) and refinement residuals (R = 0.046) ensure structural accuracy .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Answer : High-performance liquid chromatography (HPLC) assesses purity (>95%), while nuclear magnetic resonance (NMR) confirms regiochemistry (e.g., pyridine vs. pyrimidine proton shifts). Mass spectrometry (MS) verifies molecular weight (e.g., m/z = 509.41 for C₁₈H₁₃BrN₄O₃S₃). Melting point analysis (e.g., 429–431 K) and infrared (IR) spectroscopy detect functional groups (e.g., sulfonyl stretches at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How do substituents on the pyridine or pyrimidine rings modulate biological activity?
- Answer : Substituents influence electronic and steric properties, affecting receptor binding. For example, the 5-bromo group enhances halogen bonding with biomolecular targets, while sulfonyl-thiophene moieties improve solubility and CNS penetration. Structure-activity relationship (SAR) studies using analogs (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives) reveal that bulky substituents reduce off-target effects in neurological applications .
Q. What strategies resolve discrepancies in crystallographic data during refinement?
- Answer : Use SHELXL’s restraints for disordered regions (e.g., riding hydrogen models with Uiso = 1.2Ueq(C)) and twin refinement for overlapping lattices. Validate with Rint (<0.051) and S (goodness-of-fit ~1.02). For example, torsional conflicts in the pyrimidine ring (e.g., C5–C6–C7 angles) are resolved via iterative least-squares refinement and electron density maps .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For Suzuki coupling, Pd(0)-mediated oxidative addition at the C–Br bond (bond dissociation energy ~70 kcal/mol) is rate-determining. Solvent polarity (e.g., 1,4-dioxane vs. water) and ligand effects (e.g., PPh₃) are modeled using COSMO-RS to optimize yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
